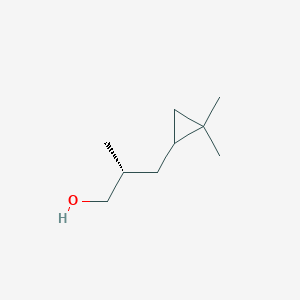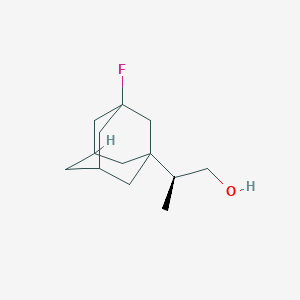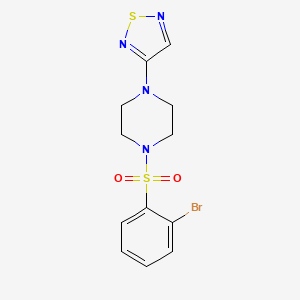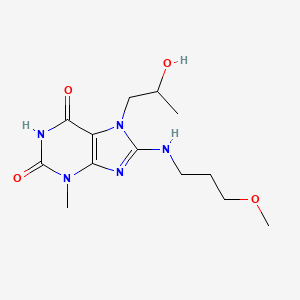
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol, also known as DCDPM, is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound has shown promise in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure accurate results. However, one limitation is that (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies on the mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol may provide insight into its therapeutic effects and potential applications. Another area of interest is the development of more efficient and cost-effective synthesis methods for (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. Finally, the use of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Métodos De Síntesis
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol can be synthesized through a multistep process involving the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with a chiral auxiliary to produce the desired enantiomer.
Aplicaciones Científicas De Investigación
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWHYVCUIFRMY-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
